molecular formula C19H18ClF2N3O3 B185866 Sitafloxacin CAS No. 167355-47-7

Sitafloxacin

カタログ番号: B185866
CAS番号: 167355-47-7
分子量: 409.8 g/mol
InChIキー: PNUZDKCDAWUEGK-CYZMBNFOSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sitafloxacin is a fourth-generation fluoroquinolone antibiotic developed to address multidrug-resistant bacterial infections. It exhibits a dual mechanism of action by inhibiting bacterial DNA gyrase (topoisomerase IV) and topoisomerase II, thereby disrupting DNA replication and repair . Approved in Japan since the early 2000s and in Thailand since 2012, it is clinically used for respiratory tract infections (RTIs), urinary tract infections (UTIs), and sexually transmitted infections (STIs) caused by Mycoplasma genitalium . This compound demonstrates broad-spectrum activity against Gram-positive, Gram-negative, and atypical pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUZDKCDAWUEGK-CYZMBNFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127254-12-0
Record name Sitafloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127254-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sitafloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127254120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SITAFLOXACIN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GJC60U4Q8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

類似化合物との比較

Table 1. MIC50/90 Values (mg/L) of this compound vs. Comparators

Pathogen This compound Ciprofloxacin Moxifloxacin Levofloxacin
MRSA 0.06/2 >32/>32 0.5/4 >32/>32
ESBL-E. coli 0.5/2 >32/>32 1/4 >32/>32
Mycoplasma genitalium 0.125/0.25 8/16 0.5/1 16/32

Sources:

Clinical Efficacy

Meta-analyses of randomized controlled trials (RCTs) demonstrate non-inferiority to carbapenems, cephalosporins, and other fluoroquinolones:

  • Acute pyelonephritis (APN) : Clinical cure rates of 94.6% vs. 92.5% for comparators (OR: 1.01; 95% CI: 0.24–4.32) .
  • Community-acquired pneumonia : 88.6% efficacy, comparable to ceftriaxone (OR: 0.36; 95% CI: 0.11–1.21) .
  • Mycoplasma genitalium infections : 92.9% success rate against strains with parC mutations, vs. 41.2% for moxifloxacin .

Table 2. Clinical Response Rates in Key Indications

Indication This compound Comparator Odds Ratio (95% CI)
cUTI/APN 84.2% 75.0% 1.77 (0.57–5.56)
Pneumonia 88.6% 85.0% 0.36 (0.11–1.21)
M. genitalium 92.9% 41.2%* N/A

Comparator: Moxifloxacin

Resistance Profiles

This compound shows lower resistance rates:

  • MRSA : Resistance rate of 17.2% vs. 50% for levofloxacin .
  • ESBL-producing Enterobacteriaceae : 5.6% resistance vs. 10.7% for ceftriaxone .
  • Helicobacter pylori: Resistance requires double mutations in gyrA, making it less prone to rapid resistance development .

Pharmacokinetics/Pharmacodynamics (PK/PD)

This compound achieves favorable PK/PD targets:

  • fAUC(0–24 h)/MIC : ≥30 for RTIs (achieved with 50–100 mg twice daily) .
  • Bone penetration : Bisphosphonate-conjugated this compound (BCS) shows sustained release in osteomyelitis models, enhancing efficacy against S. aureus .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sitafloxacin
Reactant of Route 2
Sitafloxacin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。